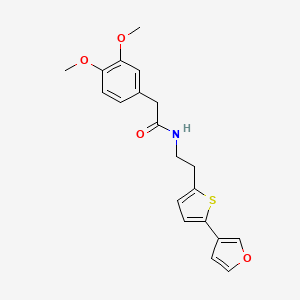

乙酸-1-Boc-β-氧代-2-哌啶丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate's synthesis involves multiple steps, starting from basic piperidine derivatives. For example, Thalluri et al. (2013) reported the synthesis of a related compound, Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma), which is used in esterification, thioesterification, amidation reactions, and peptide synthesis, demonstrating the compound's utility in creating racemization-free products with high efficiency and minimal waste (Thalluri et al., 2013).

Molecular Structure Analysis

The molecular and crystal structures of related piperidine derivatives have been extensively studied to understand their conformational flexibility and the role of hydrogen bonds in molecule packing within crystals. For instance, Kuleshova and Khrustalev (2000) explored the structures of hydroxy derivatives of hydropyridine, revealing significant insights into the influence of intramolecular and intermolecular hydrogen bonds on molecular conformation and packing, which is relevant to understanding the structural characteristics of Ethyl 1-Boc-b-oxo-2-piperidinepropanoate (Kuleshova & Khrustalev, 2000).

科学研究应用

1. 药物化合物中的对映体分离

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate在药物化合物的对映体分离中发挥作用。Zhou等人(2010年)探讨了使用多糖固定相的液相色谱法对一种碱性活性药物成分(API)及其中性中间体进行对映体分离。这个过程有助于药物的纯度和质量控制(Zhou et al., 2010)。

2. 新型N,N'-乙烯桥联衍生物的合成

Yamato等人(2000年)报道了使用ethyl 1-Boc-b-oxo-2-piperidinepropanoate合成新型N,N'-乙烯桥联衍生物。这些衍生物在建模Galactose Oxidase等酶方面具有应用,展示了该化合物在酶研究和模拟中的相关性(Yamato et al., 2000)。

3. 肽合成中的应用

Thalluri等人(2013年)展示了ethyl 1-Boc-b-oxo-2-piperidinepropanoate在肽合成中的应用。该化合物被用作酯化、硫酯化和酰胺化反应的偶联试剂,突显了它在复杂生物分子的创造中的实用性(Thalluri et al., 2013)。

4. 保护哌啶衍生物的手性合成

Lau等人(2002年)描述了使用ethyl 1-Boc-b-oxo-2-piperidinepropanoate进行大规模手性合成的受保护2-取代4-氧代哌啶衍生物。这项研究强调了该化合物在促进立体选择性化学反应中的重要性,这对于新药物和化学品的开发至关重要(Lau et al., 2002)。

属性

IUPAC Name |

tert-butyl 2-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-5-20-13(18)10-12(17)11-8-6-7-9-16(11)14(19)21-15(2,3)4/h11H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLNDKCICAUPHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1CCCCN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-Boc-b-oxo-2-piperidinepropanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)quinazolin-4-ol](/img/structure/B2492073.png)

![1-[1-(2,4-Difluorophenyl)ethyl]piperazine](/img/structure/B2492077.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylpropanamide](/img/structure/B2492080.png)

![4-[(2-chloro-5-methylphenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2492081.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2492083.png)

![(2S)-2-[[(1S)-1-carboxy-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoic acid;dihydrochloride](/img/structure/B2492086.png)

![1-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2492089.png)

![2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2492092.png)